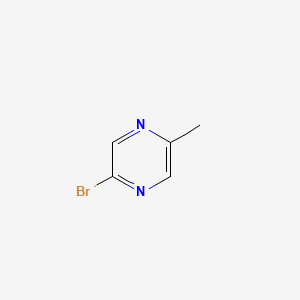

2-Bromo-5-methylpyrazine

Description

Significance of Pyrazine (B50134) Heterocycles in Chemical and Biological Sciences

Pyrazines are a noteworthy class of heterocyclic compounds, featuring a six-membered ring with two nitrogen atoms at positions 1 and 4. benthamdirect.combritannica.com This structural arrangement makes the pyrazine ring an electron-deficient system, which influences its chemical and physical properties. thieme-connect.de These compounds are prevalent in nature and are key components in the flavor and aroma industry. tsijournals.com Beyond their sensory characteristics, pyrazines are of great interest in medicinal chemistry due to their wide range of pharmacological activities. tandfonline.comresearchgate.net

The pyrazine scaffold is found in numerous biologically active compounds and pharmaceuticals. benthamdirect.comrsc.org Research has demonstrated that pyrazine derivatives can exhibit anticancer, antibacterial, anti-inflammatory, and antioxidant properties. researchgate.netmdpi.com For instance, Pyrazinamide (B1679903) is a primary drug used in the treatment of tuberculosis. tsijournals.com The versatility of the pyrazine structure allows for the development of novel therapeutic agents, making it a valuable scaffold for medicinal chemists in the pursuit of new drug candidates. benthamdirect.commdpi.com

Role of Halogenated Pyrazines as Synthetic Intermediates and Lead Compounds

Halogenated pyrazines, which are pyrazine rings substituted with one or more halogen atoms, are particularly valuable as synthetic intermediates. The presence of a halogen, such as bromine, provides a reactive site for various chemical transformations, particularly cross-coupling reactions. rsc.org These reactions are fundamental in organic synthesis for creating new carbon-carbon bonds.

The electron-deficient nature of the pyrazine ring facilitates reactions like nucleophilic aromatic substitution, but palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, have become powerful tools for functionalizing halogenated pyrazines. rsc.org This reactivity allows chemists to use halogenated pyrazines as building blocks to construct more complex molecules with desired properties, which is crucial in the fields of drug discovery and materials science. cymitquimica.com Their utility as precursors for pharmaceuticals and agrochemicals underscores their importance in synthetic chemistry. chemimpex.com

Scope of Research on 2-Bromo-5-methylpyrazine and its Derivatives

This compound is a specific halogenated pyrazine that serves as a key starting material in organic synthesis. Its structure is characterized by a pyrazine ring with a bromine atom at position 2 and a methyl group at position 5. This compound is primarily utilized as a chemical intermediate for creating more complex heterocyclic systems.

Research on this compound often focuses on its conversion into various derivatives with potential biological activity. An efficient synthesis for this compound has been developed, starting from 5-methylpyrazine-2-carboxylic acid. The process involves converting the carboxylic acid to an amide, followed by a Hofmann degradation to produce an amine, which is then diazotized and brominated to yield the target compound. tsijournals.com

Microbiological evaluations have been performed on this compound, comparing its antituberculous activity against Mycobacterium tuberculosis with that of pyrazinamide. tsijournals.com The compound serves as a crucial building block for derivatives that are investigated for various therapeutic applications, including the development of selective receptor ligands for neurological disorders. For example, it is a key intermediate in the synthesis of compounds like 2-Bromo-5-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyrazine, which are studied for their potential in medicinal chemistry.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 98006-90-7 | chemscene.com |

| Molecular Formula | C₅H₅BrN₂ | chemscene.com |

| Molecular Weight | 173.01 g/mol | chemscene.com |

| Synonym | 2-bromo-5-methyl-pyrazine | chemscene.com |

Table 2: Synthesis of this compound via Hofmann Degradation

| Step | Reaction | Reagents/Conditions | Outcome | Source |

| 1 | Amide Formation | 5-methylpyrazine-2-carboxylic acid | 5-methylpyrazine-2-carboxamide (B1302251) | tsijournals.com |

| 2 | Hofmann Degradation | Aqueous KOH, molecular bromine | 2-amino-5-methylpyrazine | tsijournals.com |

| 3 | Diazotization & Bromination | Diazotization followed by in-situ bromination | This compound | tsijournals.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-5-methylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2/c1-4-2-8-5(6)3-7-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBZRGWKVWAXNKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625621 | |

| Record name | 2-Bromo-5-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98006-90-7 | |

| Record name | 2-Bromo-5-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-methylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 5 Methylpyrazine

Established Synthetic Routes to 2-Bromo-5-methylpyrazine

Traditional syntheses of this compound have relied on multi-step sequences starting from commercially available pyrazine (B50134) derivatives. These routes, while reliable, often involve several transformations.

Conversion of 5-methylpyrazine-2-carboxylic acid via Amidation and Hofmann Degradation

A well-documented route to this compound begins with 5-methylpyrazine-2-carboxylic acid. This process involves a two-step sequence: amidation followed by a Hofmann degradation.

First, 5-methylpyrazine-2-carboxylic acid is converted to its corresponding amide, 5-methylpyrazine-2-carboxamide (B1302251). This is a standard amidation reaction, which can be achieved using various reagents and conditions.

The resulting amide then undergoes a Hofmann degradation. This reaction, typically carried out using bromine and a strong base like sodium hydroxide, converts the primary amide into a primary amine with one less carbon atom, yielding 2-amino-5-methylpyrazine. scienceinfo.combyjus.com The reaction proceeds through the formation of an N-bromoamide intermediate, which then rearranges to an isocyanate that is subsequently hydrolyzed to the amine. wikipedia.org

Reaction Scheme: Amidation and Hofmann Degradation

5-methylpyrazine-2-carboxylic acid → 5-methylpyrazine-2-carboxamide → 2-amino-5-methylpyrazine

Diazotization and in-situ Bromination for Halogen Displacement

The 2-amino-5-methylpyrazine obtained from the Hofmann degradation is then converted to this compound via a Sandmeyer-type reaction. This involves diazotization of the amino group followed by displacement with a bromide ion.

The diazotization is typically performed using sodium nitrite (B80452) in the presence of a strong acid, such as hydrobromic acid, at low temperatures to form the unstable diazonium salt. Subsequent introduction of a bromine source, such as molecular bromine, leads to the displacement of the diazonium group and the formation of the target compound.

Initial attempts at this reaction resulted in low yields (5-7%). However, optimization studies revealed that the diazonium salt is highly unstable above -20°C. A significant improvement in yield (over 60%) was achieved by adding bromine to the reaction mixture prior to the formation of the diazonium salt, a technique known as in-situ bromination. This ensures the immediate availability of the bromine radical to react with the diazonium salt as it is formed, even at temperatures as low as -45°C.

Interactive Data Table: Optimization of Diazotization and Bromination

| Brominating Agent | Temperature (°C) | Yield (%) | Notes |

| NaBr or CuBr | 0 | No product | Diazonium salt formed but did not react. |

| Molecular Bromine | 0 | 25-30 | Some product formation observed. |

| NaBr or CuBr | -15 to -10 | 10 | Low yield, suggesting instability of diazonium salt. |

| Molecular Bromine | -15 to -10 | 20 | Slightly better yield but still low. |

| Molecular Bromine (in-situ) | -45 | >60 | Optimal condition with bromine added before diazotization. |

Novel and Optimized Synthetic Strategies

Exploration of Regioselective Bromination Techniques

A more direct approach to this compound would involve the regioselective bromination of 2-methylpyrazine (B48319). The challenge lies in controlling the position of bromination, as the pyrazine ring has multiple reactive sites.

Various reagents and conditions have been explored for the regioselective bromination of aromatic and heteroaromatic compounds. N-bromosuccinimide (NBS) is a commonly used reagent for this purpose, often in the presence of a catalyst or under specific reaction conditions to direct the substitution to the desired position. nih.govorganic-chemistry.org For instance, the use of NBS in tetrabutylammonium (B224687) bromide has been shown to achieve highly regioselective para-monobromination of activated aromatic compounds. organic-chemistry.org While specific studies on the direct bromination of 2-methylpyrazine to selectively yield the 2-bromo-5-methyl isomer are not extensively detailed in the provided search context, this remains an active area of research in heterocyclic chemistry. The goal is to identify conditions that favor bromination at the C-5 position over other positions on the pyrazine ring.

Development of Efficient and Facile Synthesis Protocols

The development of one-pot syntheses represents a significant advancement in chemical manufacturing, offering reduced reaction times, lower costs, and less waste. For pyrazine derivatives, one-pot methodologies have been successfully developed for related compounds, such as the synthesis of 2-hydroxymethyl-5-methylpyrazine from 1,3-dihydroxyacetone (B48652) and diammonium phosphate. drugapprovalsint.comrsc.org

Applying a similar one-pot strategy to the synthesis of this compound could involve, for example, the direct conversion of 2-methylpyrazine to the final product in a single reaction vessel by carefully controlling the addition of reagents and reaction conditions. This would be a significant improvement over the multi-step established routes.

Industrial Scale-Up Considerations in Synthetic Design

The transition from a laboratory-scale synthesis to industrial production introduces several critical considerations. The established route, which has been used to prepare 2 kg of this compound, demonstrates a degree of scalability. However, several factors must be carefully managed for safe and economical large-scale production.

Safety: The established synthesis involves hazardous reagents and intermediates.

Bromine: A highly corrosive and toxic substance that requires specialized handling and containment procedures.

Diazonium Salts: These are notoriously unstable and can be explosive. The in-situ bromination method, which avoids the accumulation of the diazonium salt, is a significant safety improvement.

Hofmann Degradation: This reaction can be exothermic and requires careful temperature control to prevent runaway reactions.

Economic Viability: The cost of raw materials, the number of synthetic steps, reaction yields, and purification methods all impact the economic feasibility of a process. A shorter, more direct synthetic route with high yields would be more cost-effective.

Process Optimization: For industrial production, each step of the synthesis must be optimized to maximize yield, minimize reaction times, and reduce waste. This includes optimizing solvent usage, catalyst loading, and purification techniques to ensure a robust and reproducible process.

Green Chemistry Approaches in this compound Synthesis

The development of environmentally benign synthetic methodologies is a central focus of modern chemistry. While specific green chemistry protocols for the synthesis of this compound are not extensively documented in dedicated studies, the principles of green chemistry can be applied to its known synthetic pathways to identify more sustainable approaches. The conventional synthesis of this compound typically involves a multi-step process, starting from 5-methylpyrazine-2-carboxylic acid. tsijournals.com This route includes Hofmann degradation of the corresponding amide to form an amine, followed by diazotization and subsequent bromination. tsijournals.com Greener alternatives can be proposed for various stages of this synthesis.

One of the primary areas for green improvement is the replacement of hazardous reagents and solvents. For instance, the bromination step often utilizes molecular bromine, which is highly toxic and corrosive. wordpress.com Green bromination protocols advocate for the use of safer brominating agents. acsgcipr.org An alternative approach involves the in situ generation of the brominating agent, which can enhance safety and efficiency. nih.gov For example, a system using an oxidant like sodium hypochlorite (B82951) (NaOCl) with hydrobromic acid (HBr) or potassium bromide (KBr) can produce the reactive bromine species in the reaction mixture, avoiding the handling and storage of bulk molecular bromine. nih.gov

Furthermore, the choice of solvent plays a crucial role in the environmental impact of a synthesis. Many traditional organic reactions employ volatile and often toxic organic solvents. Research into the synthesis of related heterocyclic compounds, such as pyrazoline and imidazo[1,2-a]pyridine (B132010) derivatives, has demonstrated the feasibility of solvent-free reactions or the use of greener solvents like water or ionic liquids. impactfactor.orgscielo.brresearchgate.net These approaches not only reduce solvent waste but can also lead to shorter reaction times and higher yields. impactfactor.org

Energy efficiency is another key principle of green chemistry. The use of alternative energy sources, such as microwave irradiation or ultrasound, can significantly reduce reaction times and energy consumption compared to conventional heating methods. impactfactor.org Microwave-assisted synthesis, for instance, has been successfully applied to the one-pot synthesis of pyrazolone (B3327878) derivatives under solvent-free conditions, suggesting its potential applicability to the synthesis of pyrazine derivatives.

A comparative overview of a conventional synthesis approach for a precursor and potential greener alternatives is presented in the table below, highlighting key green chemistry metrics.

| Step/Parameter | Conventional Method | Potential Green Alternative | Green Advantage |

| Brominating Agent | Molecular Bromine (Br₂) | In situ generated Br₂ (e.g., from NaOCl and HBr/KBr) nih.gov | Avoids handling of toxic and corrosive Br₂. wordpress.comnih.gov |

| Solvent | Dichloromethane (B109758), other organic solvents chemicalbook.com | Solvent-free, water, or ionic liquids impactfactor.orgscielo.brresearchgate.net | Reduces volatile organic compound (VOC) emissions and hazardous waste. |

| Energy Source | Conventional heating | Microwave or ultrasonic irradiation impactfactor.org | Faster reaction rates and reduced energy consumption. impactfactor.org |

| Catalysis | Stoichiometric reagents | Catalytic systems (e.g., copper catalysts for related reactions) | Reduces waste by using smaller quantities of reagents that can be recycled. |

| Atom Economy | Can be low due to multi-step synthesis and byproducts | One-pot synthesis, minimizing intermediate isolation | Higher efficiency and less waste generation. |

While a fully developed and optimized green synthesis for this compound is yet to be reported, the application of these green chemistry principles to its established synthetic route offers a clear path toward a more sustainable and environmentally friendly production process. Future research in this area would likely focus on the integration of these greener alternatives to develop a cohesive and efficient green synthetic pathway.

Chemical Reactivity and Transformation of 2 Bromo 5 Methylpyrazine

Nucleophilic Substitution Reactions at the Bromine Center

The pyrazine (B50134) ring's two nitrogen atoms are electron-withdrawing, which significantly lowers the electron density of the aromatic system. This π-deficient nature makes halopyrazines, including 2-bromo-5-methylpyrazine, highly susceptible to nucleophilic aromatic substitution (SNAr). These reactions proceed readily as the pyrazine ring is capable of stabilizing the negative charge in the intermediate Meisenheimer complex. Halopyrazines are noted to be more reactive towards nucleophilic displacement than analogous halopyridines. thieme-connect.de The general mechanism involves the addition of a nucleophile to the carbon atom bearing the bromine, forming a tetrahedral intermediate, followed by the elimination of the bromide ion to restore aromaticity.

The displacement of the bromide in this compound by various amine nucleophiles is a key transformation for synthesizing substituted aminopyrazines. These products are valuable scaffolds in medicinal chemistry and materials science. The reaction can be performed by heating the bromopyrazine with a primary or secondary amine, often in the presence of a base to neutralize the hydrogen bromide byproduct. The electron-deficient character of the pyrazine ring facilitates this attack, making the amination process more facile than on less electron-poor aromatic systems. Both aliphatic and aromatic amines can serve as effective nucleophiles in this context.

Beyond amination, the bromine atom can be displaced by a range of other heteroatom nucleophiles. Reactions with alkoxides (e.g., sodium methoxide (B1231860) or ethoxide) provide a direct route to 2-alkoxy-5-methylpyrazines. Similarly, thiolate nucleophiles can be used to introduce sulfur-containing moieties, yielding 2-thioether-5-methylpyrazines. These substitutions follow the same SNAr mechanism, where the reactivity is driven by the ability of the pyrazine ring to accommodate the intermediate negative charge. The conditions for these reactions typically involve treating this compound with the corresponding sodium or potassium salt of the alcohol or thiol in a suitable polar aprotic solvent.

Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-heteroatom bond formation, and this compound is an excellent substrate for these transformations. The C-Br bond provides a reactive handle for oxidative addition to a low-valent metal catalyst, initiating the catalytic cycle.

Palladium catalysts are extensively used to functionalize this compound.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming new carbon-carbon bonds by coupling the bromopyrazine with an organoboron reagent, such as a boronic acid or boronic ester. taylorfrancis.com The reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like palladium(II) acetate (B1210297), in the presence of a phosphine (B1218219) ligand and a base. myskinrecipes.com The Suzuki-Miyaura reaction is valued for its mild conditions and tolerance of a wide range of functional groups. myskinrecipes.com

| Coupling Partner | Catalyst/Ligand | Base | Solvent | Product Type |

| Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 5-Methyl-2-arylpyrazine |

| Vinylboronic acid | PdCl₂(dppf) | Na₂CO₃ | Dioxane | 5-Methyl-2-vinylpyrazine |

| Alkylboronic ester | Pd(OAc)₂ / SPhos | K₃PO₄ | THF | 5-Methyl-2-alkylpyrazine |

Buchwald-Hartwig C-N Amination: This reaction represents a modern and highly efficient alternative to traditional nucleophilic substitution for forming C-N bonds. thieme-connect.de It involves the palladium-catalyzed coupling of this compound with a primary or secondary amine. slideshare.netyoutube.com The process requires a palladium catalyst, a suitable phosphine ligand (often bulky and electron-rich, such as those from the Buchwald ligand family), and a strong, non-nucleophilic base like sodium tert-butoxide. This method offers broad substrate scope and is often successful where classical amination fails, particularly with less nucleophilic amines. slideshare.netyoutube.com

| Amine Partner | Catalyst/Ligand | Base | Solvent | Product Type |

| Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | N-(5-methylpyrazin-2-yl)aniline |

| Piperidine | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 2-(piperidin-1-yl)-5-methylpyrazine |

| Benzylamine | PdCl₂(Amphos)₂ | Cs₂CO₃ | THF | N-benzyl-5-methylpyrazin-2-amine |

While palladium is the most common catalyst, other transition metals, particularly nickel, offer complementary reactivity.

Nickel-Catalyzed Kumada-Corriu Coupling: The Kumada-Corriu coupling utilizes a Grignard reagent (R-MgBr) as the organometallic nucleophile and is often catalyzed by nickel complexes. stackexchange.com This reaction was one of the first catalytic cross-coupling methods developed. um.edu.my Nickel catalysts, such as NiCl₂(dppp), are effective for coupling aryl and vinyl halides with Grignard reagents. stackexchange.com The high reactivity of Grignard reagents means that Kumada couplings often proceed rapidly under mild conditions, though their functional group tolerance is lower than that of the Suzuki-Miyaura reaction. This compound can be coupled with various alkyl, vinyl, or aryl Grignard reagents using this methodology to form the corresponding substituted pyrazines.

Electrophilic Aromatic Substitution Reactions on the Pyrazine Ring

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This characteristic makes the ring highly resistant to electrophilic aromatic substitution (EAS). thieme-connect.de In the acidic conditions required for many EAS reactions (e.g., nitration, sulfonation, Friedel-Crafts reactions), the nitrogen atoms become protonated, further deactivating the ring towards attack by an electrophile. thieme-connect.dewikipedia.org Consequently, direct electrophilic substitution on the this compound ring is generally not a viable synthetic pathway. thieme-connect.detaylorfrancis.com

However, electrophilic substitution can occur if the pyrazine ring is sufficiently activated by potent electron-donating groups. For instance, the bromination of 2-amino-5-methylpyrazine proceeds under relatively mild conditions. In this case, the strongly activating amino group directs the incoming electrophile (Br⁺) to an ortho or para position. The reaction of 2-amino-5-methylpyrazine with bromine in dichloromethane (B109758) in the presence of pyridine (B92270) yields 2-amino-3-bromo-5-methylpyrazine, demonstrating an electrophilic substitution at the C-3 position. chemicalbook.com Another strategy to achieve substitution is through the corresponding N-oxide, which alters the electronic properties of the ring, making it more susceptible to electrophilic attack. wikipedia.orgresearchgate.net

Functional Group Interconversions of the Methyl Group

The methyl group attached to the pyrazine ring is a versatile handle for further functionalization. It can undergo several transformations, including oxidation and halogenation, to introduce new functionalities.

Side-chain halogenation of the methyl group offers another route to functionalization. N-Bromosuccinimide (NBS) is a common reagent for the free-radical bromination of benzylic and allylic C-H bonds. google.comorganic-chemistry.orgmasterorganicchemistry.comyoutube.com This reaction is typically initiated by light or a radical initiator. Given the benzylic-like nature of the methyl group on the pyrazine ring, it is anticipated that this compound would react with NBS to afford 2-bromo-5-(bromomethyl)pyrazine. This intermediate is a valuable precursor for introducing various nucleophiles at the methyl position.

Furthermore, the methyl group could potentially undergo deprotonation to form a carbanion, which can then react with electrophiles. This transformation, known as side-chain lithiation, has been demonstrated for substituted pyridines. researchgate.net The acidity of the methyl protons in this compound would be a critical factor for the success of such a reaction.

| Transformation | Reagent(s) | Potential Product | Reaction Type |

| Oxidation | Potassium Permanganate (B83412) (KMnO₄) | 2-Bromo-5-carboxypyrazine | Oxidation |

| Oxidation | Selenium Dioxide (SeO₂) | 2-Bromo-5-formylpyrazine or 2-Bromo-5-carboxypyrazine | Oxidation |

| Halogenation | N-Bromosuccinimide (NBS), light/initiator | 2-Bromo-5-(bromomethyl)pyrazine | Free-Radical Halogenation |

| Lithiation/Alkylation | Strong base (e.g., n-BuLi), then Electrophile (E+) | 2-Bromo-5-(E-methyl)pyrazine | Deprotonation-Alkylation |

Reactions Involving Nitrogen Atom Reactivity (e.g., N-Oxidation)

The nitrogen atoms in the pyrazine ring are basic and can react with electrophiles, most notably in N-oxidation reactions. The resulting N-oxides are valuable intermediates in medicinal chemistry and organic synthesis, as the N-oxide functionality can alter the electronic properties of the ring and direct further substitutions. nih.govmdpi.comscripps.edu

The N-oxidation of pyrazines is typically carried out using peroxy acids, such as peracetic acid or meta-chloroperoxybenzoic acid (m-CPBA). A direct and highly relevant example is the N-oxidation of 5-bromo-2-methylpyridine, a close structural analog of this compound. This transformation is successfully achieved using hydrogen peroxide in glacial acetic acid, which generates peracetic acid in situ. nih.gov The reaction involves heating the substrate with aqueous hydrogen peroxide in acetic acid. nih.gov

Applying this precedent to this compound, treatment with an oxidizing agent like hydrogen peroxide in acetic acid is expected to yield the corresponding N-oxide. Due to the electronic effects of the bromo and methyl substituents, the oxidation is likely to occur at the nitrogen atom further away from the electron-withdrawing bromine atom, although a mixture of regioisomers is possible. The resulting this compound N-oxide would be a versatile intermediate for further synthetic manipulations. For instance, pyridine N-oxides are known to undergo reactions such as deoxygenation and hydroxymethylation. acs.org

| Reactant | Reagent(s) | Potential Product(s) | Reaction Type |

| This compound | Hydrogen Peroxide, Acetic Acid | This compound N-oxide(s) | N-Oxidation |

Derivatization and Analog Synthesis of 2 Bromo 5 Methylpyrazine

Synthesis of Substituted Pyrazine (B50134) Derivatives

Pyrazine and its derivatives are a significant class of N-heterocycles utilized as frameworks in the synthesis of bioactive molecules and functional materials. researchgate.net The presence of the bromo substituent in 2-bromo-5-methylpyrazine makes it an excellent electrophilic partner in various cross-coupling reactions, enabling the introduction of diverse functional groups onto the pyrazine core.

Pyrazinamide (B1679903) Analogs and Related Structures

Pyrazinamide is a crucial first-line medication for the treatment of tuberculosis, which has spurred extensive research into the synthesis of its analogs to discover new and more effective antitubercular agents. researchgate.netnih.gov While many synthetic routes to pyrazinamide analogs start from pyrazine-2-carboxylic acids, this compound can be readily converted into these key intermediates. researchgate.net

A common synthetic strategy involves the conversion of the bromo group into a carboxamide moiety. This can be achieved through several methods, including palladium-catalyzed cyanation followed by hydrolysis of the resulting nitrile, or more directly via aminocarbonylation. General methods for synthesizing pyrazinamide derivatives often involve activating a pyrazine-2-carboxylic acid, for instance by converting it to an acyl chloride with thionyl chloride, and subsequently reacting it with a desired amine. researchgate.netnih.gov Another established method is the Yamaguchi reaction, which utilizes 2,4,6-trichlorobenzoyl chloride as a coupling agent to facilitate amide bond formation between pyrazine-2-carboxylic acid and various amines. researchgate.net These established methods provide a roadmap for the conversion of this compound into a diverse library of N-substituted 5-methylpyrazinamide analogs.

| Analog Name | Starting Pyrazine Core | Key Reagents | Reference |

|---|---|---|---|

| N-(4-chlorophenyl)pyrazine-2-carboxamide | Pyrazine-2-carboxylic acid | Yamaguchi reagent, 4-chlorophenylamine | researchgate.net |

| N-(2-ethylhexyl)pyrazine-2-carboxamide | Pyrazine-2-carboxylic acid | Yamaguchi reagent, 2-ethylhexylamine | researchgate.net |

| 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | 3-chloropyrazine-2-carboxamide | 4-methylbenzylamine | nih.gov |

| N-(2-morpholinoethyl)pyrazine-2-carboxamide | Pyrazine-2-carboxylic acid chloride | N-(2-aminoethyl)morpholine | nih.gov |

Pyrazine Thiocarboxamide Derivatives

Parallel to carboxamides, pyrazine thiocarboxamide derivatives have also been investigated for their biological activities. The synthesis of a 5-methylpyrazine-2-thiocarboxamide from this compound would typically proceed through an intermediate such as 5-methylpyrazine-2-carbonitrile. The nitrile can be prepared from the bromo-precursor via nucleophilic substitution using a cyanide salt, often catalyzed by copper or palladium complexes. The subsequent conversion of the nitrile to a primary thioamide is commonly achieved by treatment with hydrogen sulfide (B99878) in the presence of a base like ammonia (B1221849) or pyridine (B92270). This two-step sequence provides a reliable pathway to access thiocarboxamide analogs for further investigation.

Formation of Fused Heterocyclic Systems

The pyrazine ring of this compound can be used as a foundation for constructing more complex, polycyclic heterocyclic systems. These fused rings often exhibit unique biological and photophysical properties.

Imidazo[1,2-a]pyrazine (B1224502) Derivatives

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry. rsc.org A variety of synthetic methods have been developed for its construction, often involving the condensation of a 2-aminopyrazine (B29847) with an α-halocarbonyl compound. osi.lv While this compound does not possess the required amino group for this direct condensation, it can be readily converted into a suitable intermediate.

One plausible synthetic route involves the nucleophilic aromatic substitution of the bromide with an amino alcohol, such as 2-aminoethanol. The resulting 2-((2-hydroxyethyl)amino)-5-methylpyrazine can then undergo a cyclodehydration reaction, often promoted by acid or a dehydrating agent, to form the fused imidazo[1,2-a]pyrazine ring system. Another approach involves a multi-component reaction; for instance, an iodine-catalyzed three-component condensation of a 2-aminopyrazine, an aryl aldehyde, and an isocyanide has been shown to produce imidazo[1,2-a]pyrazine derivatives in good yields. nih.gov

| Derivative | Synthetic Precursors | Key Reaction Type | Reference |

|---|---|---|---|

| 6-methyl-8-morpholino-2-phenylimidazo[1,2-a]pyrazine | 2-amino-3-bromo-5-methyl pyrazine, 2-bromo-1-phenylethan-1-one, morpholine | Condensation, Nucleophilic Substitution | |

| Substituted 3-aminoimidazo[1,2-a]pyrazines | 2-aminopyrazine, aryl aldehyde, tert-butyl isocyanide | Iodine-catalyzed [4+1] cycloaddition | nih.gov |

Tetrahydroimidazo[1,2-a]pyrazine Derivatives

The saturated analog, 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, is another important heterocyclic core. nih.govnih.gov The synthesis of this scaffold often begins with N-protected amino acids which are elaborated into the final bicyclic structure. nih.gov A key intermediate for accessing this system is a substituted piperazine (B1678402). This compound can serve as an entry point to these syntheses by reacting it with piperazine or a protected piperazine derivative in a nucleophilic aromatic substitution reaction. The resulting 1-(5-methylpyrazin-2-yl)piperazine can then be further functionalized. For example, the remaining secondary amine of the piperazine ring can be acylated with an N-protected amino acid, followed by a series of steps including reduction and cyclization to construct the fused, saturated imidazole (B134444) ring, yielding the desired tetrahydroimidazo[1,2-a]pyrazine core. nih.gov

Synthesis of Bipyrazine Ligands and Related Coordination Compounds

Bipyridine and bipyrazine ligands are cornerstones of coordination chemistry due to their ability to form stable complexes with a wide range of metal ions. nih.govchemimpex.com These complexes are studied for applications in catalysis, materials science, and photochemistry.

This compound is an ideal precursor for the synthesis of the symmetrical ligand 5,5′-dimethyl-2,2′-bipyrazine. This transformation is typically achieved through a metal-catalyzed homocoupling reaction. elsevierpure.com Catalysts based on palladium or nickel are commonly employed for this purpose. For example, reacting this compound with a zero-valent nickel or palladium complex, often in the presence of a reducing agent, can facilitate the formation of the C-C bond between two pyrazine units. This approach is analogous to well-established methods for synthesizing substituted 2,2'-bipyridines from 2-bromopyridine (B144113) precursors. elsevierpure.comresearchgate.net

| Reactant | Product | Reaction Type | Typical Catalysts | Reference |

|---|---|---|---|---|

| This compound | 5,5′-dimethyl-2,2′-bipyrazine | Metal-catalyzed Homocoupling | Pd(PPh₃)₄, Ni(COD)₂ | elsevierpure.com |

Once synthesized, 5,5′-dimethyl-2,2′-bipyrazine acts as an effective bidentate ligand, coordinating to metal centers through its two nitrogen atoms. nih.gov It has been incorporated into a variety of transition metal complexes, including those of tungsten, iridium, gold, platinum, and copper. mdpi.comossila.com These coordination compounds are investigated for their unique electronic, photoluminescent, and biological properties. mdpi.comossila.com

Carbohydrazide (B1668358) and Hydrazone Derivatives

While direct derivatization of this compound to a carbohydrazide is not the most common route, the synthesis of pyrazine carbohydrazide and subsequent hydrazone derivatives is well-established, typically starting from the corresponding carboxylic acid. A general and efficient pathway involves the conversion of a pyrazine carboxylic acid to its methyl ester, followed by treatment with hydrazine (B178648) hydrate (B1144303) to yield the carbohydrazide. This carbohydrazide is a versatile intermediate that can be reacted with a variety of aromatic aldehydes and ketones to produce a library of hydrazone derivatives. who.intnih.govajgreenchem.com

The synthesis of 5-methylpyrazine-2-carbohydrazide, a close analog, serves as an illustrative example. The process commences with the esterification of 5-methylpyrazine-2-carboxylic acid in methanol (B129727) with a catalytic amount of sulfuric acid. The resulting methyl ester is then refluxed with hydrazine hydrate to afford 5-methylpyrazine-2-carbohydrazide. who.intresearchgate.net This key intermediate is subsequently condensed with various substituted aromatic carbonyl compounds to yield the final hydrazone products. who.intnih.gov

The characterization of these synthesized compounds is typically achieved through modern spectroscopic techniques such as IR, NMR, and mass spectrometry, with single-crystal X-ray analysis providing unambiguous structural confirmation for crystalline products. who.intresearchgate.net

Below is a representative table of hydrazone derivatives synthesized from 5-methylpyrazine-2-carbohydrazide, showcasing the diversity of substitutions that can be achieved.

Table 1: Examples of Synthesized Hydrazone Derivatives from 5-methylpyrazine-2-carbohydrazide

| Compound ID | Substituted Aromatic Aldehyde/Ketone | Molecular Formula | Reference |

|---|---|---|---|

| 3a | Acetophenone | C₁₄H₁₄N₄O | researchgate.net |

| 3b | 4-Chloroacetophenone | C₁₄H₁₃ClN₄O | researchgate.net |

| 3c | 4-Methoxyacetophenone | C₁₅H₁₆N₄O₂ | researchgate.net |

| 3d | 4-Chlorobenzaldehyde | C₁₂H₁₁ClN₄O | who.intresearchgate.net |

| 3e | 4-Bromobenzaldehyde | C₁₂H₁₁BrN₄O | researchgate.net |

| 3f | 4-Nitrobenzaldehyde | C₁₂H₁₁N₅O₃ | researchgate.net |

These derivatization strategies highlight a robust methodology for creating a diverse set of molecules based on the 5-methylpyrazine core structure. The resulting carbohydrazide and hydrazone derivatives have been investigated for a range of biological activities, contributing to the broader understanding of the pharmacological potential of pyrazine-based compounds. who.intnih.gov

Structure-Guided Design and Synthesis of Analogues for Targeted Research

The pyrazine core is a recognized pharmacophore in medicinal chemistry, and its derivatives are often the subject of structure-guided design to create potent and selective inhibitors of various biological targets. nih.gov This approach involves leveraging structural information of the target protein, often from X-ray crystallography or homology modeling, to design molecules that can bind with high affinity and specificity.

In the context of pyrazine derivatives, structure-guided design has been successfully employed to develop inhibitors for targets such as c-Met and VEGFR-2 kinases, which are implicated in cancer. frontiersin.org The design strategy often involves identifying a known inhibitor or a fragment that binds to the target and then systematically modifying its structure to improve its properties. For instance, the who.intnih.govpastic.gov.pktriazolo[4,3-a]pyrazine scaffold has been used as a template to design dual inhibitors of c-Met and VEGFR-2. frontiersin.org The design process for these analogs involves considering the key interactions with the amino acid residues in the active site of the kinase and making modifications to the pyrazine core to enhance these interactions.

Similarly, 3-amino-pyrazine-2-carboxamide derivatives have been designed and synthesized as novel FGFR inhibitors. nih.gov Structure-activity relationship (SAR) studies, guided by molecular docking, have led to the identification of potent pan-FGFR inhibitors. nih.gov These studies demonstrate how systematic modifications to the pyrazine ring and its substituents can lead to compounds with improved biological activity.

The synthesis of these targeted analogs often involves multi-step reaction sequences. For example, the synthesis of who.intnih.govpastic.gov.pktriazolo[4,3-a]pyrazine derivatives can start from a substituted pyrazine, which is then elaborated through a series of reactions including hydrazination and cyclization to form the triazole ring. frontiersin.org Subsequent substitution reactions are then used to introduce various functionalities to probe the SAR.

While specific examples detailing the structure-guided design starting directly from this compound are not extensively documented in the provided search results, the principles and methodologies are readily applicable. The bromo substituent on the pyrazine ring is a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, which would allow for the introduction of a wide range of substituents. This chemical tractability makes this compound a valuable starting material for the synthesis of analog libraries for targeted research.

The following table outlines the general approach to structure-guided design and the types of synthetic methodologies that could be employed for the development of targeted analogs from a this compound scaffold.

Table 2: Framework for Structure-Guided Design and Synthesis of this compound Analogues

| Design/Synthesis Step | Description | Potential Methodologies |

|---|---|---|

| Target Identification and Validation | Identifying a biological target of interest and confirming its role in a disease process. | - |

| Structural Analysis | Obtaining the 3D structure of the target protein, often in complex with a ligand. | X-ray crystallography, NMR spectroscopy, cryo-EM, homology modeling. |

| In Silico Design | Using computational methods to design novel ligands that are predicted to bind to the target with high affinity. | Molecular docking, virtual screening, de novo design. |

| Synthetic Route Planning | Devising a synthetic strategy to produce the designed analogs from this compound. | Retrosynthetic analysis. |

| Analog Synthesis | Executing the synthesis of the designed analogs. | Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), nucleophilic aromatic substitution, functional group interconversion. |

| Biological Evaluation | Testing the synthesized analogs for their activity against the target and in relevant biological assays. | Enzyme inhibition assays, cell-based assays, in vivo studies. |

| SAR Analysis and Iterative Design | Analyzing the relationship between the structure of the analogs and their biological activity to inform the design of the next generation of compounds. | - |

This systematic approach, combining computational design with synthetic chemistry and biological testing, is a powerful paradigm for the discovery of novel therapeutic agents and chemical probes based on the this compound scaffold.

Advanced Spectroscopic and Structural Characterization of 2 Bromo 5 Methylpyrazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of 2-bromo-5-methylpyrazine, offering precise information about the hydrogen, carbon, and nitrogen atoms within the molecule.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment and connectivity of atoms in this compound. The substitution pattern on the pyrazine (B50134) ring results in a simple yet informative set of signals.

The ¹H NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyrazine ring, and one signal in the aliphatic region for the methyl group protons. The chemical shifts are influenced by the electron-withdrawing bromine atom and the electron-donating methyl group. The protons on the pyrazine ring (H-3 and H-6) would appear as distinct singlets or as an AX system with a small coupling constant, depending on the solvent and spectrometer resolution.

The ¹³C NMR spectrum will display signals for each of the five carbon atoms in the molecule. The carbon atom attached to the bromine (C-2) is expected to be significantly downfield shifted due to the halogen's deshielding effect. The chemical shifts of the other ring carbons are influenced by their position relative to the nitrogen atoms and the substituents. Standard characterization of this compound confirms a ¹H NMR spectrum consistent with its structure. chemscene.com

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

| -CH₃ | ~2.5 | ~21 | Methyl group protons appear as a singlet. |

| H-3 | ~8.4 | ~152 | Aromatic proton adjacent to two nitrogen atoms. |

| C-2 | - | ~145 | Carbon bearing the bromo substituent. |

| C-3 | ~8.4 | ~152 | CH carbon adjacent to two nitrogen atoms. |

| C-5 | - | ~158 | Carbon bearing the methyl substituent. |

| C-6 | ~8.5 | ~148 | CH carbon adjacent to the methyl group. |

| Predicted values are based on typical chemical shifts for substituted pyrazines and pyridines. rsc.orgimist.ma |

Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of ¹H and ¹³C signals, especially in more complex derivatives. youtube.com

COSY (Correlation Spectroscopy): This experiment would reveal scalar coupling between protons. For this compound, a cross-peak between the signals for H-3 and H-6, if coupled, would confirm their proximity (four-bond coupling, ⁴JHH), although such long-range couplings in pyrazine systems are often very small or non-existent.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. youtube.com It would show cross-peaks between the proton signal at ~2.5 ppm and the methyl carbon, the H-3 signal and C-3, and the H-6 signal and C-6, allowing for definitive assignment of the carbon atoms that bear a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons, which is crucial for piecing together the molecular skeleton. youtube.comyoutube.comyoutube.com Key expected correlations for this compound include:

The methyl protons (~2.5 ppm) showing correlations to C-5 and C-6.

Proton H-3 showing correlations to C-2 and C-5.

Proton H-6 showing correlations to C-2 and C-5.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment detects through-space correlations (protons that are close to each other, regardless of bonding). A ROESY spectrum could show a cross-peak between the methyl protons and the adjacent H-6 proton, confirming their spatial proximity.

¹⁵N NMR spectroscopy provides direct information about the electronic environment of the nitrogen atoms in the pyrazine ring. The chemical shifts of the nitrogen atoms are sensitive to substitution, allowing for differentiation between N-1 and N-4. The substitution pattern of di- and trisubstituted pyrazines can be elucidated by a combination of NMR methods, particularly gradient-selected ¹H, ¹⁵N HMBC experiments at natural abundance. researchgate.net This technique is effective for distinguishing between isomers (e.g., 2,3- vs. 2,5-disubstituted pyrazines) and for determining ¹⁵N chemical shifts even at low concentrations. researchgate.net

For this compound, the two nitrogen atoms are in chemically distinct environments. N-1 is situated between a carbon bearing a bromine atom and a C-H group, while N-4 is between a carbon with a methyl group and a C-H group. This difference would result in two distinct signals in the ¹⁵N NMR spectrum. The chemical shifts can be predicted based on data from pyrazine itself and other substituted pyrazines. researchgate.netspectrabase.com Long-range ¹H-¹⁵N correlations in an HMBC experiment would provide definitive assignments, with H-3 showing a correlation to N-4 and H-6 showing correlations to N-1.

Table 2: Predicted ¹⁵N NMR Chemical Shifts for this compound

| Atom | Predicted ¹⁵N Chemical Shift (δ, ppm) | Notes |

| N-1 | -350 to -370 | Influenced by the adjacent bromo-substituted carbon. |

| N-4 | -340 to -360 | Influenced by the adjacent methyl-substituted carbon. |

| Chemical shifts are referenced to nitromethane. Predictions are based on substituent effects in pyrazine systems. researchgate.net |

Mass Spectrometry (MS) for Molecular Structure Elucidation and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound and for analyzing its fragmentation pattern to confirm its structure.

A key feature in the mass spectrum of a bromine-containing compound is the isotopic signature. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio. miamioh.edu Consequently, the molecular ion (M⁺) peak of this compound will appear as a pair of peaks of nearly equal intensity, separated by two mass units (m/z), corresponding to [C₅H₅⁷⁹BrN₂]⁺ and [C₅H₅⁸¹BrN₂]⁺. This M/M+2 pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

Under electron impact (EI) ionization, the molecular ion can undergo fragmentation. Common fragmentation pathways for halogenated aromatic compounds include the loss of the halogen atom or the cleavage of the ring. libretexts.orgraco.cat

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z Value (Predicted) | Ion/Fragment | Notes |

| 172/174 | [C₅H₅BrN₂]⁺ | Molecular ion peak (M⁺), showing the characteristic 1:1 isotopic pattern for bromine. |

| 93 | [M - Br]⁺ | Loss of a bromine radical from the molecular ion. |

| 66 | [C₃H₂N₂]⁺ | Possible fragment resulting from the loss of Br and HCN from the molecular ion. |

| Predicted adducts in ESI or APCI modes include [M+H]⁺ at m/z 173/175 and [M+Na]⁺ at m/z 195/197. uni.lu |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

The main vibrational modes expected are:

Aromatic C-H Stretching: These vibrations typically occur above 3000 cm⁻¹. ijtsrd.com

C-H Stretching (Methyl Group): Asymmetric and symmetric stretching vibrations of the methyl C-H bonds are expected in the 2850-3000 cm⁻¹ region. researchgate.net

C=N and C=C Ring Stretching: The stretching vibrations of the pyrazine ring bonds will appear in the 1400-1600 cm⁻¹ region.

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic and methyl C-H bonds occur in the fingerprint region (below 1500 cm⁻¹).

C-Br Stretching: The vibration corresponding to the carbon-bromine bond stretch is expected at lower wavenumbers, typically in the 500-700 cm⁻¹ range.

Table 4: Predicted IR Vibrational Frequencies for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Assignment |

| 3050 - 3150 | Aromatic C-H stretching |

| 2850 - 3000 | Aliphatic C-H stretching (CH₃) |

| 1400 - 1600 | C=N and C=C aromatic ring stretching |

| 1370 - 1470 | C-H bending (CH₃) |

| 1000 - 1300 | Aromatic C-H in-plane bending |

| 700 - 900 | Aromatic C-H out-of-plane bending |

| 500 - 700 | C-Br stretching |

| Assignments are based on typical frequencies for substituted pyridines and other halogenated aromatic compounds. researchgate.netresearchgate.net |

X-ray Crystallography for Solid-State Structure Determination

While a published crystal structure for this compound was not identified, analysis of the closely related compound, 2-bromo-5-methylpyridine, provides significant insight into the expected solid-state structure. researchgate.net

In the crystal structure of 2-bromo-5-methylpyridine, the molecule is planar. researchgate.net The crystal packing is characterized by weak C—H···N intermolecular interactions that link the molecules into chains. researchgate.net No significant π–π stacking interactions are observed in this particular structure. researchgate.net

Replacing the C-H at position 4 of the pyridine (B92270) ring with a nitrogen atom to form this compound would introduce several changes:

Ring Geometry: The internal bond angles of the ring would be altered due to the presence of the second nitrogen atom. The C-N-C angle is typically smaller than a C-C-C angle in an aromatic ring.

Intermolecular Interactions: The introduction of a second nitrogen atom creates an additional hydrogen bond acceptor site. This could lead to different and potentially more complex hydrogen bonding networks in the crystal lattice compared to its pyridine analogue. It might also influence the potential for π–π stacking interactions, which are common in nitrogen-containing heterocyclic compounds.

The determination of the precise crystal structure of this compound would require dedicated single-crystal X-ray diffraction analysis to definitively establish bond lengths, bond angles, and the nature of the intermolecular forces governing its solid-state packing.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, C-H...N interactions)

The pyrazine ring, with its two nitrogen atoms, provides sites for hydrogen bond acceptance. In the crystal structures of methyl-substituted pyrazines, C-H...N interactions are a dominant feature. rsc.org These interactions can arise from both the aromatic C-H groups of the pyrazine ring and the C-H groups of the methyl substituent. The acidity of the C-H donor plays a role in the strength of these interactions, with sp² C-H groups generally forming stronger contacts than sp³ C-H groups. rsc.org In the case of this compound, it is highly probable that C-H...N hydrogen bonds are a key motif in its crystal packing, leading to the formation of chains or more complex networks.

π-π stacking interactions are another significant force in the crystal engineering of aromatic heterocycles. These interactions involve the face-to-face or offset stacking of the pyrazine rings. The presence of a bromine atom and a methyl group as substituents on the pyrazine ring can influence the nature and extent of these interactions. In some substituted pyrazines, offset π-π stacking has been observed with intercentroid distances around 3.85 Å. iucr.org For 2-methylpyrazine (B48319) 1,4-dioxide, π-π stacking interactions are present with a centroid-centroid distance of 3.7370 Å. researchgate.net

Table 1: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor |

|---|---|---|

| Hydrogen Bonding | C-H (ring and methyl) | N (pyrazine) |

| π-π Stacking | Pyrazine ring | Pyrazine ring |

| Halogen Bonding | C-Br | N (pyrazine) or other nucleophilic sites |

| van der Waals Forces | All atoms | All atoms |

Conformational Analysis in the Solid State

The pyrazine ring is an aromatic, planar system. In the solid state, it is expected that the pyrazine core of this compound will remain largely planar. The bromine atom and the carbon of the methyl group are likely to lie in or very close to the plane of the pyrazine ring.

While the pyrazine ring itself is rigid, the orientation of the methyl group's hydrogen atoms can be a point of conformational interest. In the solid state, the rotational position of the methyl group is often fixed to optimize intermolecular interactions, particularly C-H...N or C-H...π contacts. The specific conformation adopted in the crystal would be the one that minimizes steric hindrance and maximizes attractive intermolecular forces.

In more complex derivatives of this compound, where larger, flexible substituents might be present, a more detailed conformational analysis would be necessary. For instance, if a substituent with rotatable bonds were attached, multiple conformations might be possible, and the one observed in the crystal would be the lowest energy conformation under the specific crystallization conditions. In some cases, polymorphism—the existence of multiple crystal forms with different molecular conformations and packing arrangements—can occur. Studies on other substituted pyrazines have shown that the molecules can adopt different conformations in the solid state, which can be influenced by the crystallization solvent and other conditions. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of this compound in the ultraviolet and visible regions is characterized by transitions involving the π and non-bonding (n) electrons of the pyrazine ring. Pyrazine and its derivatives typically exhibit two main types of electronic transitions: π→π* and n→π*.

The π→π* transitions are generally of high intensity (large molar absorptivity, ε) and occur at shorter wavelengths (higher energy). These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. For pyrazine, these transitions are typically observed below 300 nm. The presence of the bromine and methyl substituents on the pyrazine ring in this compound is expected to cause a bathochromic (red) shift of these bands to longer wavelengths compared to unsubstituted pyrazine. This is due to the electronic effects of the substituents on the energy levels of the molecular orbitals.

The n→π* transitions involve the promotion of an electron from a non-bonding orbital, primarily localized on the nitrogen atoms, to an antibonding π* orbital. These transitions are typically of lower intensity (smaller ε) and occur at longer wavelengths (lower energy) compared to the π→π* transitions. For pyrazine, the n→π* transition is observed around 320-330 nm. The solvent can have a significant effect on the position of this band; polar solvents can cause a hypsochromic (blue) shift.

While specific experimental UV-Vis data for this compound is not detailed in the available research, the expected absorption maxima can be estimated based on the parent pyrazine system and the nature of the substituents.

Table 2: Expected UV-Vis Absorption Characteristics of this compound

| Transition | Expected Wavelength Range (nm) | Expected Molar Absorptivity |

|---|---|---|

| π→π* | < 300 | High |

| n→π* | > 300 | Low |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing a crucial check for its purity and confirming its molecular formula. For this compound, with the molecular formula C₅H₅BrN₂, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements (Carbon: 12.011 u, Hydrogen: 1.008 u, Bromine: 79.904 u, Nitrogen: 14.007 u).

The calculated theoretical percentages serve as a benchmark against which experimentally determined values are compared. A close agreement between the experimental and theoretical values provides strong evidence for the correct elemental composition and high purity of the synthesized compound.

**Table 3: Theoretical Elemental Composition of this compound (C₅H₅BrN₂) **

| Element | Atomic Weight (u) | Number of Atoms | Total Weight | Percentage (%) |

|---|---|---|---|---|

| Carbon | 12.011 | 5 | 60.055 | 34.72 |

| Hydrogen | 1.008 | 5 | 5.040 | 2.91 |

| Bromine | 79.904 | 1 | 79.904 | 46.18 |

| Nitrogen | 14.007 | 2 | 28.014 | 16.19 |

| Total | 173.013 | 100.00 |

Chromatographic Techniques (e.g., TLC, HPLC) for Purity and Reaction Monitoring

Chromatographic methods are indispensable tools for assessing the purity of this compound and for monitoring the progress of chemical reactions involving this compound.

Thin-Layer Chromatography (TLC) is a rapid and convenient technique for qualitative analysis. For this compound, TLC can be used to:

Quickly check the purity of a sample by observing the number of spots. A pure compound should ideally show a single spot.

Monitor the progress of a reaction by spotting the reaction mixture alongside the starting material and observing the disappearance of the starting material spot and the appearance of the product spot.

Determine an appropriate solvent system for column chromatography purification.

The choice of eluent (mobile phase) for TLC is crucial and typically involves a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The polarity of the eluent is adjusted to achieve a good separation of the components, with a target Rf value for the desired compound typically between 0.3 and 0.7. Visualization of the spots on the TLC plate can be achieved under UV light, as pyrazine derivatives are often UV-active, or by using a staining agent such as iodine vapor.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis of purity. A Certificate of Analysis for a commercial sample of this compound reported a purity of 99.77% as determined by HPLC. iucr.orgbeilstein-journals.org This high level of purity is essential for many applications, particularly in pharmaceutical and materials science research.

An HPLC method for this compound would typically involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), often with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits strong absorbance. HPLC can be used to:

Accurately determine the purity of a sample by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Separate this compound from starting materials, byproducts, and other impurities.

Isolate pure samples through preparative HPLC.

Table 4: Summary of Chromatographic Techniques for this compound

| Technique | Application | Typical Mobile Phase | Detection |

|---|---|---|---|

| TLC | Purity check, reaction monitoring | Hexane/Ethyl Acetate or Dichloromethane (B109758)/Methanol | UV light, Iodine |

| HPLC | Purity determination, separation | Acetonitrile/Water or Methanol/Water (with acid) | UV detector |

Computational and Theoretical Studies on 2 Bromo 5 Methylpyrazine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict molecular geometries, energies, and other electronic properties. For 2-Bromo-5-methylpyrazine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecule's geometry and determine its ground-state electronic energy. researchgate.netsemanticscholar.org

These calculations reveal key structural parameters (bond lengths and angles) and electronic properties that govern the molecule's reactivity. For instance, the distribution of electron density indicates which atoms are electron-rich or electron-poor, providing clues about how the molecule will interact with other chemical species. Studies on similar bromo- and methyl-substituted pyrazines show that the addition of a bromine atom tends to increase the heat of formation, while a methyl group tends to decrease it, indicating their respective effects on molecular stability. semanticscholar.org

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. researchgate.netresearchgate.net

The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.comresearchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wuxiapptec.com For pyrazine (B50134) derivatives, substitutions with bromine tend to lower the HOMO and LUMO energies, while methyl groups tend to raise them. semanticscholar.org

| Compound | Heat of Formation (ΔHf) [kcal/mol] | HOMO Energy [au] | LUMO Energy [au] | HOMO-LUMO Gap (ΔE) [au] |

|---|---|---|---|---|

| Pyrazine | 44.09 | -0.253 | -0.055 | 0.197 |

| 2-Methylpyrazine (B48319) | 37.05 | -0.247 | -0.051 | 0.196 |

| 2-Bromopyrazine | 49.73 | -0.269 | -0.068 | 0.201 |

Data sourced from a DFT/B3LYP study on pyrazine derivatives, illustrating the expected trends for this compound. semanticscholar.org

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, delocalization of electron density, and hyperconjugative interactions within a molecule. wisc.edu It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals, which align with the familiar Lewis structure concept. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. researchgate.net It is a valuable tool for predicting how a molecule will interact with other species, particularly in non-covalent interactions. The MEP map is color-coded to indicate different regions of electrostatic potential: red areas signify negative potential (electron-rich, susceptible to electrophilic attack), blue areas represent positive potential (electron-poor, susceptible to nucleophilic attack), and green areas are neutral. researchgate.netmdpi.com

In this compound, an MEP map would likely show the most negative potential (red) around the two nitrogen atoms due to their lone pairs of electrons, making them sites for hydrogen bonding and protonation. The region around the bromine atom would also exhibit some negative potential. Positive potential (blue) would be expected over the hydrogen atoms of the methyl group and the pyrazine ring, indicating their susceptibility to nucleophilic attack. researchgate.netchemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Properties

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By calculating various molecular descriptors (e.g., physicochemical, electronic, topological), QSAR models can predict the activity of new, untested compounds. semanticscholar.org

For this compound, a QSAR study would involve a dataset of pyrazine derivatives with known biological activities (e.g., antimicrobial, anticancer). jetir.orgjapsonline.com Descriptors for this compound, such as its logP (lipophilicity), molecular weight, polar surface area, and quantum chemical parameters (like HOMO/LUMO energies), would be calculated. semanticscholar.org These descriptors would then be used within the developed QSAR model to predict its potential biological efficacy. Such models are instrumental in drug discovery for prioritizing compounds for synthesis and testing. nih.govresearchgate.net

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). nih.gov This technique is fundamental in drug design to understand the binding mode and affinity of a potential drug molecule to its biological target. jetir.org

A molecular docking simulation of this compound would involve placing it into the active site of a specific target protein. The simulation would then explore various binding poses, scoring them based on factors like intermolecular interactions (hydrogen bonds, hydrophobic interactions, van der Waals forces). The results would provide insights into the binding affinity (e.g., binding energy in kcal/mol) and identify the key amino acid residues involved in the interaction. For example, docking studies on pyrazine sulfonamide derivatives have been used to explore their binding to the L,D-transpeptidase enzyme in Mycobacterium tuberculosis. jetir.org Such studies could reveal the potential of this compound as an inhibitor for various therapeutic targets.

Theoretical Prediction of Spectroscopic Properties

Computational methods, particularly DFT, can accurately predict the vibrational (Infrared and Raman) and electronic (UV-Vis) spectra of molecules. nih.govnih.gov Theoretical calculations of vibrational frequencies help in the assignment of experimental spectra, providing a detailed understanding of the molecule's vibrational modes. researchgate.netresearchgate.net

Applications of 2 Bromo 5 Methylpyrazine and Its Derivatives in Medicinal Chemistry Research

Antimicrobial Activity Studies

The pyrazine (B50134) nucleus is a well-established pharmacophore in the design of antimicrobial agents. nih.gov Derivatives of 2-Bromo-5-methylpyrazine have been synthesized and evaluated for their efficacy against various pathogenic microorganisms, including bacteria, fungi, and mycobacteria.

Pyrazine carboxamide derivatives have shown notable potential as antibacterial agents. A study focusing on the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide and its subsequent arylated derivatives demonstrated significant antibacterial activity against extensively drug-resistant (XDR) Salmonella Typhi. mdpi.com One derivative, in particular, exhibited the highest potency with a minimum inhibitory concentration (MIC) of 6.25 mg/mL and a minimum bactericidal concentration (MBC) of 12.5 mg/mL. mdpi.com The antibacterial efficacy of these synthesized compounds was quantified by measuring their MIC and MBC values, as detailed in the table below. mdpi.com

**Table 1: Antibacterial Activity of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives against XDR *S. Typhi***

| Compound ID | Minimum Inhibitory Concentration (MIC) (mg/mL) | Minimum Bactericidal Concentration (MBC) (mg/mL) |

|---|---|---|

| 5a | 50 | 100 |

| 5b | 25 | 50 |

| 5c | 12.5 | 25 |

| 5d | 6.25 | 12.5 |

Data sourced from a study on pyrazine carboxamides against XDR S. Typhi. mdpi.com

Furthermore, other research has explored pyrazine-2-carboxylic acid derivatives for their antibacterial properties, with some compounds showing promising activity. rjpbcs.com The development of novel pyrazine analogs continues to be a strategy for discovering new antibacterial agents. nih.gov

The antifungal potential of pyrazine derivatives has also been an area of active investigation. Studies on pyrazine analogs of chalcones have been conducted to evaluate their efficacy against various fungal strains. nih.gov Research into a series of pyrazine carboxamide derivatives revealed activity against Candida albicans and Aspergillus niger. One compound, in particular, showed the highest activity against C. albicans, comparable to the standard drug fluconazole. Similarly, N-substituted 3-aminopyrazine-2-carboxamides have demonstrated antifungal activity, primarily against Trichophyton interdigitale and Candida albicans. nih.gov Hybrid compounds incorporating pyrazine and 1,2,4-triazole (B32235) scaffolds have also been assessed, with some showing significant antifungal properties. rsc.org

The pyrazine ring is the core component of Pyrazinamide (B1679903), a crucial first-line drug used in the treatment of tuberculosis (TB). rsc.orgnih.gov This has spurred extensive research into pyrazinamide analogs and other pyrazine derivatives as potential anti-TB agents. researchgate.netrsc.org Studies on substituted pyrazinecarboxamides have identified compounds with significant activity against Mycobacterium tuberculosis H37Rv. mdpi.com Specifically, 3,5-bromo-4-hydroxyphenyl derivatives of substituted pyrazinecarboxylic acid demonstrated high inhibitory action (54-72% inhibition) against this strain. mdpi.com

Further research into pyrazinoic acid esters, designed as potential prodrugs, has yielded derivatives with excellent activity against M. tuberculosis (MIC ranges of less than 1-6.25 µg/mL). acs.orgbohrium.com The design of hybrid molecules, such as those combining pyrazine and 1,3,4-oxadiazole, has also led to potent antitubercular agents, with some compounds showing MIC values between 3.13 to 12.5 µg/mL against the Mtb H37Rv strain. bohrium.com Bromo-substituted derivatives, in particular, have shown good anti-TB activity in various series of pyrazine-based compounds. nih.gov

Antioxidant Activity and Free Radical Scavenging Mechanisms

Derivatives of pyrazine have been investigated for their antioxidant properties and their ability to scavenge free radicals. mdpi.comnih.gov A study on synthetic pyrazine analogs of chalcones evaluated their potential for radical scavenging through in vitro reactions with the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical. mdpi.comresearchgate.net

The research identified several derivatives that exhibited notable DPPH radical scavenging activity. mdpi.com Quantum-chemical density functional theory (DFT) modeling suggested that the mechanism of action involves a single electron transfer followed by a proton transfer (SET-PT). mdpi.comresearchgate.net The antioxidant capacity of these compounds was found to be influenced by their molecular lipophilicity and their specific radical scavenging capabilities. mdpi.comresearchgate.net Further studies on pyrazine-2-carboxylic acid derivatives coupled with piperazines also confirmed antioxidant activity through both ABTS and DPPH methods. rjpbcs.com

Enzyme Inhibition Studies

The rigid structure of the pyrazine ring makes it an attractive scaffold for designing enzyme inhibitors. Derivatives have been explored for their ability to inhibit various enzymes implicated in disease.

Urease is a nickel-dependent enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. frontiersin.org Inhibition of this enzyme is a therapeutic strategy for treating infections caused by ureolytic pathogens. While direct studies on this compound are limited, research on related heterocyclic structures provides insight into their potential as urease inhibitors. For instance, various heterocyclic compounds, including those with pyridine (B92270) and piperazine (B1678402) cores, have been shown to be effective urease inhibitors. frontiersin.org The synthesis of dihydropyrimidine-based hydrazine (B178648) derivatives has also yielded potent urease inhibitors. nih.gov The exploration of diverse heterocyclic scaffolds, including pyrazines, continues to be a promising avenue for the development of novel urease inhibitors to combat bacterial infections. researchgate.net

Alpha-amylase Inhibition

Alpha-amylase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. ajchem-a.comeurjchem.com While various heterocyclic compounds have been investigated as potential alpha-amylase inhibitors, the literature reviewed does not prominently feature derivatives specifically synthesized from this compound for this purpose. Research in this area has tended to focus on other scaffolds such as pyrazole (B372694), thiazolidinone, and pyrimidine (B1678525) derivatives. For instance, certain pyrazolo[3,4-d]pyrimidine and imidazo[1,2-a]pyridine (B132010) derivatives have been synthesized and shown to exhibit α-amylase inhibitory activity. eurjchem.comacs.org One study on pyrazolo[3,4-d]pyrimidine derivatives identified a potent compound with an IC50 value of 134.30 μM for α-amylase inhibition. eurjchem.com Another study on thiazolidine-4-one derivatives linked to a pyrazole moiety reported a compound with a remarkable 90.04% inhibition at a concentration of 100 μg/mL. nih.gov

Phosphodiesterase Inhibitory Activity